molecular formula C12H9B B3109216 6-Bromo-2-ethenylnaphthalene CAS No. 170737-47-0

6-Bromo-2-ethenylnaphthalene

Cat. No. B3109216
CAS RN: 170737-47-0
M. Wt: 233.1 g/mol
InChI Key: PCUZFDAAOXBYTO-UHFFFAOYSA-N
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Description

6-Bromo-2-ethenylnaphthalene, also known as 6-BNE, is an aromatic compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, crystalline solid with a molecular weight of 214.12 g/mol. 6-BNE is used as a reagent in a variety of organic synthesis reactions, and its unique properties have led to its use in a number of research and clinical applications.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

6-Bromo-2-ethenylnaphthalene and related brominated naphthalene derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For instance, 2-Bromo-6-methoxynaphthalene is crucial for producing non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This compound's efficient synthesis, highlighting the pursuit of environmentally benign methodologies, underscores the importance of brominated naphthalenes in drug development processes (Xu & He, 2010).

Material Science and Catalysis

In the realm of materials science and catalysis, derivatives of brominated naphthalenes are utilized in creating advanced materials and catalysts. For example, the Heck arylation of ethylene with brominated naphthalenes leads to the formation of valuable intermediates for anti-inflammatory drugs. This application demonstrates the compound's role in facilitating novel synthetic routes and enhancing chemical transformations (Atla et al., 2009).

Anticancer Research

The potential anticancer properties of brominated naphthalenes have been explored through spectroscopic and molecular docking studies. For instance, research on 2-bromo-6-methoxynaphthalene highlights its promising anticancer activities, further illustrating the therapeutic potential of brominated naphthalene derivatives in medicinal chemistry (Saji et al., 2021).

Environmental and Toxicological Research

The environmental impact and toxicological properties of brominated compounds, including brominated naphthalenes, are subjects of ongoing research. Studies have examined the formation of hazardous by-products, such as dioxins and furans, from the thermal degradation of brominated phenols, shedding light on the environmental risks associated with the use and disposal of brominated flame retardants (Evans & Dellinger, 2005).

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-ethenylnaphthalene (6B2N) is the bacterium Acinetobacter baumannii. This compound has been found to sensitize A. baumannii strains to polymyxin, an antibiotic .

Mode of Action

6B2N interacts with A. baumannii in a way that makes the bacterial cells more susceptible to polymyxin exposure. This interaction occurs in a time- and concentration-dependent manner, indicating that 6B2N exhibits consequential synergistic action with polymyxin .

Biochemical Pathways

It is known that the exposure of 6b2n-treatedA. baumannii cells to polymyxin leads to higher membrane leakage and permeability . This suggests that 6B2N may disrupt the integrity of the bacterial cell membrane, thereby enhancing the effectiveness of polymyxin.

Pharmacokinetics

The compound’s ability to enhance the susceptibility ofA. baumannii to polymyxin suggests that it may have good bioavailability .

Result of Action

The primary molecular effect of 6B2N’s action is an increase in the susceptibility of A. baumannii to polymyxin. This results in higher membrane leakage and permeability in the bacterial cells . On a cellular level, this can lead to the death of the bacteria, thereby helping to combat infections caused by A. baumannii.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6B2N. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with polymyxin . This suggests that the presence of certain substances in the environment can impact the effectiveness of 6B2N.

properties

IUPAC Name

2-bromo-6-ethenylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUZFDAAOXBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309110
Record name 2-Bromo-6-ethenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethenylnaphthalene

CAS RN

170737-47-0
Record name 2-Bromo-6-ethenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170737-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-ethenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trifluoro-methanesulfonic acid 6-bromo-naphthalen-2-yl ester (2) (3.0 g, 8.45 mmol), potassium vinyltrifluoroborate (1.4 g, 11.83 mmol) in EtOH (84 mL) and a 1.0 M aqueous solution of cesium carbonate (17 mL) was purged with nitrogen, to the mixture was added tetrakis(triphenylphosphine)palladium (244 mg, 0.2 mmol) followed by triethylamine (2.3 mL, 17 mmol). The mixture was heated to 45° C. for 16 h under nitrogen and cooled to room temperature. To the mixture was added H2O (84 mL), the resulting suspension was stirred at room temperature for 30 min. and filtered. The wet cake was washed with H2O (30 mL) and dried in the vacuum oven at 45° C. for 16 h to give 1.9 g product. The product is used in the next step without further purification. 1H NMR (400 MHz, CDCl3) d 7.86 (d, 1H), 7.54–7.61 (m, 4H), 7.42–7.44 (dd, 1H), 6.73–6.80 (dd, 1H). 13C NMR (400 MHz, CDCl3) d 136.18, 135.12, 133.77, 131.62, 129.42, 129.32, 129.29, 126.93, 125.84, 124.00, 119.55, 114.54. [M+H]+ at m/z 233.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
244 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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